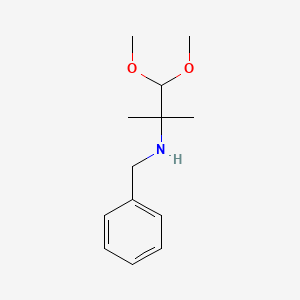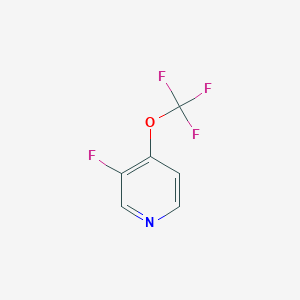
sodium;chromen-3-ide-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;chromen-3-ide-2,4-dione is a compound that belongs to the class of chromene derivatives Chromenes are heterocyclic compounds containing a benzopyran ring system These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromen-3-ide-2,4-dione typically involves the reaction of chromen-3-ide-2,4-dione with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;chromen-3-ide-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes. These products have distinct chemical and biological properties, making them valuable in various applications.
Wissenschaftliche Forschungsanwendungen
Sodium;chromen-3-ide-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;chromen-3-ide-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Sodium;chromen-3-ide-2,4-dione can be compared with other similar compounds, such as:
Chromene derivatives: These compounds share the benzopyran ring system and exhibit similar biological activities. Examples include coumarins and flavonoids.
Thiazolidinediones: These compounds have a similar dione structure and are known for their antidiabetic properties.
Indane-1,3-dione: This compound is structurally related and has applications in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5NaO3 |
|---|---|
Molekulargewicht |
184.12 g/mol |
IUPAC-Name |
sodium;chromen-3-ide-2,4-dione |
InChI |
InChI=1S/C9H5O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 |
InChI-Schlüssel |
PVPUJFSDEPNVOC-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C(=O)C2=CC=CC=C2OC1=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


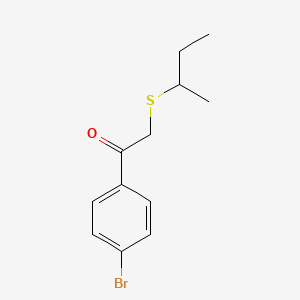
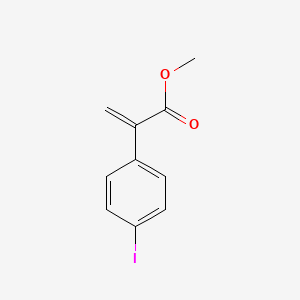

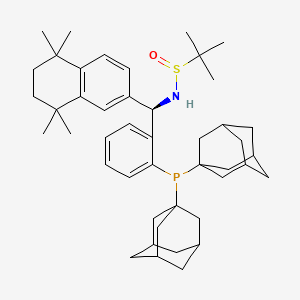
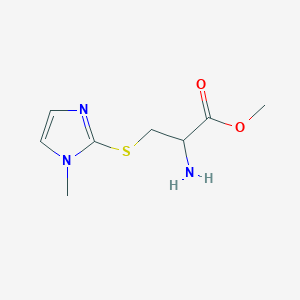

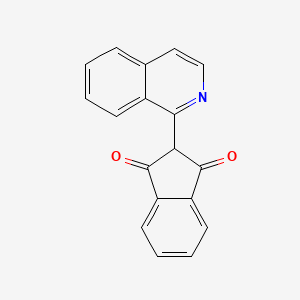
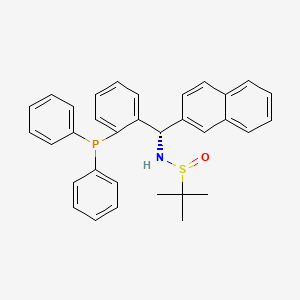
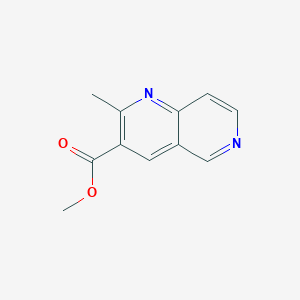
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)
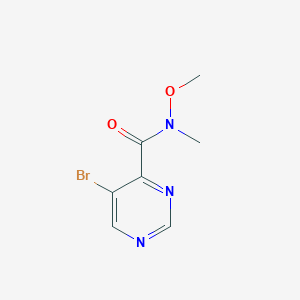
![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
